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Compound of Interest

Compound Name: Methylamino-PEG4-Boc

Cat. No.: B608987 Get Quote

A comprehensive overview of tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate, a key

building block in targeted protein degradation.

Introduction
The compound identified by CAS number 1621616-14-5 is chemically named tert-Butyl

5,8,11,14-tetraoxa-2-azaheptadecan-17-oate. It is also commonly referred to as Methylamino-

PEG4-t-butyl ester or Methylamino-PEG4-Boc. This molecule is a heterobifunctional linker of

significant interest in the field of drug discovery and development, particularly in the design and

synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system

to selectively degrade target proteins. They consist of two ligands connected by a linker: one

binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker

plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation

between the target protein and the E3 ligase, thereby influencing the formation of a productive

ternary complex essential for ubiquitination and subsequent degradation.

This technical guide provides a detailed overview of the properties and uses of CAS number

1621616-14-5, with a focus on its application in the synthesis of PROTACs for researchers,

scientists, and drug development professionals.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b608987?utm_src=pdf-interest
https://www.benchchem.com/product/b608987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A summary of the known and predicted physicochemical properties of tert-Butyl 5,8,11,14-

tetraoxa-2-azaheptadecan-17-oate is presented in Table 1. The polyethylene glycol (PEG)

chain in its structure enhances its solubility in aqueous media, a desirable characteristic for

biological applications.[1][2]

Property Value Source(s)

CAS Number 1621616-14-5 [1]

Chemical Name
tert-Butyl 5,8,11,14-tetraoxa-2-

azaheptadecan-17-oate
[1]

Synonyms
Methylamino-PEG4-t-butyl

ester, Methylamino-PEG4-Boc
[3]

Molecular Formula C16H33NO6 [3]

Molecular Weight 335.44 g/mol [3]

Physical State Liquid [3]

Solubility
Soluble in Water, DMSO,

DCM, DMF
[2]

Predicted Boiling Point
266.7 ± 15.0 °C (for a similar

compound)
[4]

Predicted pKa
9.51 ± 0.10 (for a similar

compound)
[4]

Storage -20°C [2]

Role in PROTAC Synthesis and Mechanism
tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate serves as a flexible PEG-based linker in

the modular synthesis of PROTACs.[3] Its heterobifunctional nature is key to its utility. The

terminal methylamine group is reactive towards carboxylic acids, allowing for the formation of a

stable amide bond with a ligand for a target protein of interest.[1][2] The other end of the linker

is a t-butyl ester, which acts as a protecting group for a carboxylic acid. This t-butyl group can

be readily removed under acidic conditions to reveal the carboxylic acid, which can then be

coupled to a ligand for an E3 ubiquitin ligase, typically via another amide bond formation.[1][2]
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The general workflow for utilizing this linker in PROTAC synthesis is depicted in the following

diagram:

Methylamino-PEG4-t-butyl ester
(CAS 1621616-14-5)

POI Ligand-Linker Intermediate

Protein of Interest (POI) Ligand
(with -COOH group)

Amide Coupling

Acidic Deprotection
(e.g., TFA or HCl)

Deprotected Intermediate
(with free -COOH on linker)

Final PROTAC Molecule

Amide Coupling

E3 Ligase Ligand
(with -NH2 group)

Click to download full resolution via product page

Figure 1: General workflow for PROTAC synthesis using Methylamino-PEG4-t-butyl ester.

The flexibility of the PEG4 chain allows for the necessary spatial arrangement between the

target protein and the E3 ligase to facilitate the ubiquitination process. The hydrophilic nature of

the PEG linker can also improve the solubility and cell permeability of the final PROTAC

molecule.[5]

Experimental Protocols
General Amide Coupling of Methylamino-PEG4-t-butyl
ester with a Carboxylic Acid
This protocol describes the general procedure for the reaction of the methylamine group of the

linker with a carboxylic acid-containing molecule, such as a ligand for a protein of interest.

Materials:

Methylamino-PEG4-t-butyl ester (CAS 1621616-14-5)

Carboxylic acid-containing molecule (e.g., POI ligand)

Coupling agents (e.g., HATU, EDC)[6]
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Base (e.g., DIPEA, triethylamine)

Anhydrous solvent (e.g., DMF, DCM)[6]

Standard laboratory glassware and stirring equipment

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing

molecule (1.0 equivalent) in the chosen anhydrous solvent.

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0

equivalents) to the solution.

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Add a solution of Methylamino-PEG4-t-butyl ester (1.0-1.2 equivalents) in the anhydrous

solvent to the reaction mixture.

Stir the reaction at room temperature for 2-16 hours. The reaction progress can be monitored

by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is typically worked up by dilution with an organic

solvent (e.g., ethyl acetate), followed by washing with aqueous solutions to remove excess

reagents and byproducts.

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is

removed under reduced pressure.

The crude product can be purified by flash column chromatography on silica gel.

Example Application: Synthesis of VHL-based PROTACs
for Tissue Transglutaminase (TG2)
A published study details the use of Methylamino-PEGn-t-butyl esters (where n=4 corresponds

to CAS 1621616-14-5) in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting
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PROTACs to target Tissue Transglutaminase (TG2).[1] The experimental protocol involves a

multi-step synthesis.

Step 1: Reaction of Methylamino-PEG4-t-butyl ester with 2,4-dichloro-6-methylpyrimidine

Reactants: Methylamino-PEG4-t-butyl ester, 2,4-dichloro-6-methylpyrimidine, and N,N-

Diisopropylethylamine (DIPEA).

Solvent: Tetrahydrofuran (THF).

Conditions: The reaction is carried out at 0 to 15 °C for 10 hours.[1]

Outcome: This step results in the formation of a pyrimidine intermediate with the PEG4-t-

butyl ester chain attached.

Step 2: Subsequent synthetic modifications The resulting intermediate undergoes further

reactions, including a nucleophilic aromatic substitution, deprotection of the t-butyl ester using

hydrochloric acid in ethyl acetate, and finally, an amide coupling with a VHL ligand ((S,R,S)-

AHPC) using HATU and DIPEA in DMF to yield the final PROTAC.[1]

The overall synthetic scheme is illustrated below:
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Step 1: Linker Attachment

Step 2: POI Ligand Attachment Step 3: Deprotection

Step 4: E3 Ligand Coupling

Methylamino-PEG4-
t-butyl ester
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AcOH, IPA,
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TG2-targeting
PROTAC

HATU, DIPEA,
DMF, 25 °C, 12h

(S,R,S)-AHPC
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Figure 2: Synthetic workflow for a TG2-targeting PROTAC using Methylamino-PEG4-t-butyl
ester.

Biological Activity and Signaling Pathways
The biological activity of a PROTAC is determined by its ability to induce the degradation of its

target protein. In the case of the TG2-targeting PROTACs synthesized using the Methylamino-

PEG4-t-butyl ester linker, the ultimate goal is the degradation of TG2.[1] TG2 is a

multifunctional enzyme implicated in various cellular processes and diseases, including cancer

and fibrosis.

The mechanism of action for these PROTACs involves hijacking the VHL E3 ubiquitin ligase.

The PROTAC molecule facilitates the formation of a ternary complex between TG2 and VHL.

This proximity allows for the transfer of ubiquitin molecules to TG2, marking it for degradation

by the proteasome.
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The downstream signaling effects of TG2 degradation would depend on the specific cellular

context and the pathways in which TG2 is involved. This could include modulation of cell

adhesion, migration, and apoptosis. The following diagram illustrates the general principle of

PROTAC-mediated protein degradation.
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Figure 3: Mechanism of PROTAC-induced targeted protein degradation.

Conclusion
tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate (CAS 1621616-14-5) is a valuable and

versatile chemical tool for the synthesis of PROTACs. Its heterobifunctional nature, coupled
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with the advantageous properties of the PEG linker, makes it a key building block for

researchers developing novel therapeutics based on targeted protein degradation. The

provided experimental protocols and mechanistic diagrams offer a foundational understanding

for its application in the laboratory. Further research into PROTACs utilizing this linker will

continue to elucidate its full potential in targeting a wide range of disease-relevant proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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